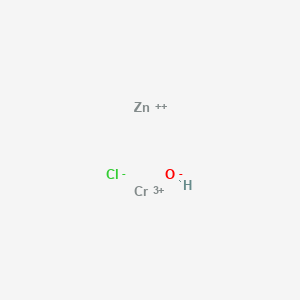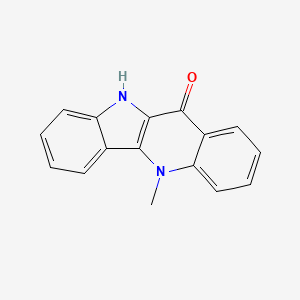
Cryptolepinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cryptolepinone is an indoloquinoline alkaloid found in the roots of the West African plant Cryptolepis sanguinolenta. This compound is known for its diverse pharmacological properties, including antimalarial, antibacterial, antifungal, and anticancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cryptolepinone can be synthesized through various methods, including the Pictet-Spengler reaction, Suzuki coupling, and Heck reaction. One common approach involves the annulation of an indole or quinoline ring system .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the roots of Cryptolepis sanguinolenta, followed by purification using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: Cryptolepinone undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as neocryptolepine and quindolinone .
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of other indoloquinoline derivatives.
Biology: Exhibits significant antibacterial and antifungal activities.
Medicine: Investigated for its antimalarial and anticancer properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
Cryptolepinone exerts its effects primarily through the inhibition of topoisomerase II, an enzyme involved in DNA replication. This inhibition leads to the disruption of DNA synthesis and cell division, making it effective against rapidly dividing cells, such as cancer cells and protozoal parasites .
Comparación Con Compuestos Similares
Cryptolepine: Another indoloquinoline alkaloid with similar antimalarial and anticancer properties.
Neocryptolepine: A derivative of cryptolepine with enhanced pharmacological activities.
Quindolinone: A structurally related compound with notable antibacterial properties.
Uniqueness: Cryptolepinone is unique due to its broad spectrum of biological activities and its ability to inhibit topoisomerase II, making it a promising candidate for further drug development .
Propiedades
Número CAS |
178884-07-6 |
|---|---|
Fórmula molecular |
C16H12N2O |
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
5-methyl-10H-indolo[3,2-b]quinolin-11-one |
InChI |
InChI=1S/C16H12N2O/c1-18-13-9-5-3-7-11(13)16(19)14-15(18)10-6-2-4-8-12(10)17-14/h2-9,17H,1H3 |
Clave InChI |
RSDQEJTWGFZASQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=O)C3=C1C4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


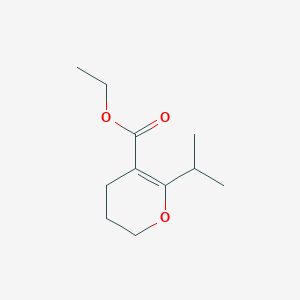
![(4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone]](/img/structure/B14262523.png)
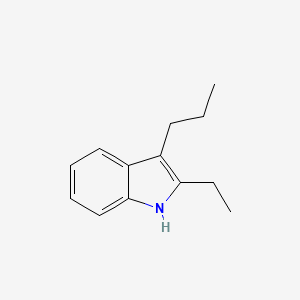
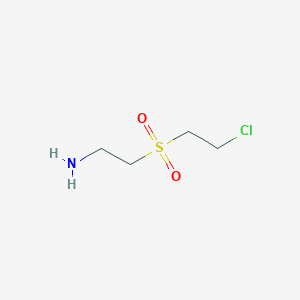
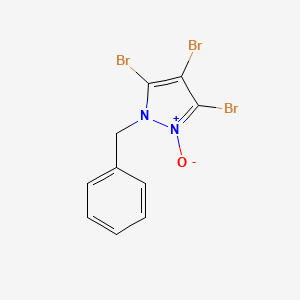
phosphanium nitrate](/img/structure/B14262546.png)

![5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B14262556.png)
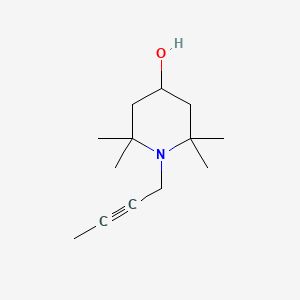
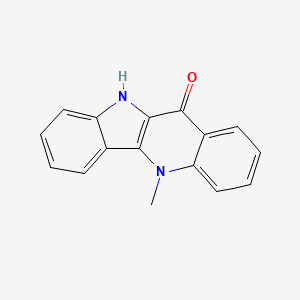
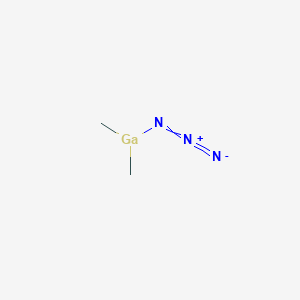
![Spiro[4.6]undecane, 6-methylene-](/img/structure/B14262569.png)
![Silane, [(3,5-dibromophenyl)ethynyl]trimethyl-](/img/structure/B14262574.png)
